molecular formula C27H49N3O10Si2 B14195020 2-(Bis{[3-(triethoxysilyl)propyl]carbamoyl}amino)benzoic acid CAS No. 837430-74-7

2-(Bis{[3-(triethoxysilyl)propyl]carbamoyl}amino)benzoic acid

Cat. No.: B14195020
CAS No.: 837430-74-7
M. Wt: 631.9 g/mol
InChI Key: JQJVGJTURMUZDJ-UHFFFAOYSA-N
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Description

2-(Bis{[3-(triethoxysilyl)propyl]carbamoyl}amino)benzoic acid is a complex organosilicon compound. It is characterized by the presence of triethoxysilyl groups, which are known for their ability to form strong bonds with various substrates, making this compound particularly useful in applications requiring adhesion and surface modification.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Bis{[3-(triethoxysilyl)propyl]carbamoyl}amino)benzoic acid typically involves the reaction of 3-(triethoxysilyl)propylamine with a suitable benzoic acid derivative under controlled conditions. The reaction is usually carried out in an organic solvent such as toluene or dichloromethane, with the presence of a coupling agent like dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

2-(Bis{[3-(triethoxysilyl)propyl]carbamoyl}amino)benzoic acid can undergo various chemical reactions, including:

    Hydrolysis: The triethoxysilyl groups can be hydrolyzed in the presence of water, leading to the formation of silanol groups.

    Condensation: The silanol groups formed from hydrolysis can further condense to form siloxane bonds, which are essential for creating strong adhesive properties.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the amide or benzoic acid moieties.

Common Reagents and Conditions

    Hydrolysis: Typically carried out in aqueous or alcoholic solutions at room temperature.

    Condensation: Often facilitated by acidic or basic catalysts, such as hydrochloric acid or sodium hydroxide.

    Substitution: Requires nucleophiles like amines or thiols under mild to moderate conditions.

Major Products Formed

    Siloxane Networks: Resulting from the condensation of silanol groups.

    Substituted Benzoic Acid Derivatives: Formed through nucleophilic substitution reactions.

Scientific Research Applications

2-(Bis{[3-(triethoxysilyl)propyl]carbamoyl}amino)benzoic acid has a wide range of applications in scientific research:

    Chemistry: Used as a coupling agent to enhance the adhesion between different materials, particularly in the synthesis of hybrid materials.

    Biology: Employed in the modification of surfaces for cell culture applications, improving cell adhesion and growth.

    Medicine: Investigated for its potential in drug delivery systems due to its ability to form stable bonds with various drug molecules.

    Industry: Utilized in coatings and sealants to improve durability and resistance to environmental factors.

Mechanism of Action

The primary mechanism by which 2-(Bis{[3-(triethoxysilyl)propyl]carbamoyl}amino)benzoic acid exerts its effects is through the formation of strong covalent bonds with substrates. The triethoxysilyl groups hydrolyze to form silanol groups, which then condense to create siloxane linkages. These linkages provide robust adhesion and stability, making the compound effective in applications requiring durable surface modifications.

Comparison with Similar Compounds

Similar Compounds

    Bis[3-(trimethoxysilyl)propyl]amine: Another organosilicon compound with similar adhesive properties but different hydrolysis and condensation behavior due to the presence of methoxy groups instead of ethoxy groups.

    1,2-Bis(triethoxysilyl)ethane: Shares the triethoxysilyl functionality but has a different backbone structure, affecting its reactivity and applications.

Uniqueness

2-(Bis{[3-(triethoxysilyl)propyl]carbamoyl}amino)benzoic acid is unique due to its combination of a benzoic acid moiety with triethoxysilyl groups, providing a balance of reactivity and stability. This makes it particularly suitable for applications requiring both strong adhesion and chemical resistance.

Properties

CAS No.

837430-74-7

Molecular Formula

C27H49N3O10Si2

Molecular Weight

631.9 g/mol

IUPAC Name

2-[bis(3-triethoxysilylpropylcarbamoyl)amino]benzoic acid

InChI

InChI=1S/C27H49N3O10Si2/c1-7-35-41(36-8-2,37-9-3)21-15-19-28-26(33)30(24-18-14-13-17-23(24)25(31)32)27(34)29-20-16-22-42(38-10-4,39-11-5)40-12-6/h13-14,17-18H,7-12,15-16,19-22H2,1-6H3,(H,28,33)(H,29,34)(H,31,32)

InChI Key

JQJVGJTURMUZDJ-UHFFFAOYSA-N

Canonical SMILES

CCO[Si](CCCNC(=O)N(C1=CC=CC=C1C(=O)O)C(=O)NCCC[Si](OCC)(OCC)OCC)(OCC)OCC

Origin of Product

United States

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